molecular formula C7H4Cl2O3S B2551609 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid CAS No. 1935108-70-5

3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid

Cat. No.: B2551609
CAS No.: 1935108-70-5
M. Wt: 239.07
InChI Key: IYDPPVMTLRQMRQ-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid is a substituted propanoic acid derivative featuring a dichlorinated thiophene ring and a 2-oxo (α-keto) functional group. The compound’s structure combines a heterocyclic aromatic system (thiophene) with electron-withdrawing chlorine substituents and a reactive keto-carboxylic acid moiety.

Key structural attributes include:

  • Thiophene backbone: The 2,5-dichloro substitution pattern increases steric and electronic effects, influencing reactivity and intermolecular interactions.
  • 2-Oxopropanoic acid: The α-keto group enhances electrophilicity, making the compound a candidate for nucleophilic addition reactions or enzyme inhibition (e.g., in metabolic pathways).

Properties

IUPAC Name

3-(2,5-dichlorothiophen-3-yl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3S/c8-5-2-3(6(9)13-5)1-4(10)7(11)12/h2H,1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDPPVMTLRQMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CC(=O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorothiophene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chlorine atoms on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted thiophene derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.

    Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials, including polymers and organic semiconductors

    Biological Studies: The compound is used in molecular docking studies to evaluate its interaction with biological targets, such as enzymes and receptors. This helps in understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to interact with cytochrome P450 enzymes, inhibiting their activity and leading to potential therapeutic effects . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

3-(2,5-Dichlorothiophen-3-yl)propanoic Acid

  • Molecular Formula : C₇H₆Cl₂O₂S (as inferred from related compounds in ).
  • Key Difference : Lacks the α-keto group, reducing electrophilicity and acidity compared to the 2-oxo derivative.

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()

  • Structure: Contains a methylamino group and hydroxyl substituent instead of chlorine and keto-carboxylic acid.
  • Biological Relevance : Such derivatives are intermediates in pharmaceuticals (e.g., dopamine analogs), highlighting the role of nitrogen and oxygen heteroatoms in bioactivity.

Aromatic vs. Heterocyclic Propanoic Acid Derivatives

3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic Acid ()

  • Molecular Formula: C₉H₇Cl₂NO₃.
  • LogP : 2.60 (indicative of moderate lipophilicity).

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate ()

  • Structure: Features a quinoxaline ring fused with a phenyl group and ester functionality.
  • Properties : The ester group reduces acidity (pKa ~5–6) compared to the free carboxylic acid in the target compound (pKa ~2–3) .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups Applications/Notes
3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid C₇H₅Cl₂O₃S ~263.5 (calculated) ~2.1* α-Keto-carboxylic acid, Cl₂-thiophene Enzyme inhibition, agrochemicals
3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid C₉H₇Cl₂NO₃ 248.0 2.60 Amide, Cl₂-phenyl Antimicrobial intermediates
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate C₂₁H₂₀N₂O₄ 364.4 ~3.0† Ester, quinoxaline, phenyl Anticancer research

*Estimated using fragment-based methods (Cl₂-thiophene + α-keto acid).
†Predicted via computational tools (e.g., XLogP3).

Research Findings and Functional Insights

  • Reactivity: The α-keto group in the target compound facilitates nucleophilic attacks, as seen in analogous quinoxaline derivatives where keto-esters undergo condensation reactions .
  • Biological Activity : Thiophene-based acids with chlorine substituents exhibit enhanced binding to cytochrome P450 enzymes compared to phenyl analogs, likely due to sulfur’s polarizability and chlorine’s electron-withdrawing effects .
  • Synthetic Challenges: The dichlorothiophene moiety complicates purification, as noted in , where impurities like fluoronaphthalene derivatives require stringent chromatographic controls.

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